molecular formula C7H17O2PS2 B14667209 O,O-Diethyl S-propan-2-yl phosphorodithioate CAS No. 49774-03-0

O,O-Diethyl S-propan-2-yl phosphorodithioate

Cat. No.: B14667209
CAS No.: 49774-03-0
M. Wt: 228.3 g/mol
InChI Key: CKUIDLBKBJLETB-UHFFFAOYSA-N
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Description

O,O-Diethyl S-propan-2-yl phosphorodithioate is an organophosphorus compound with the molecular formula C9H21O2PS3. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes both phosphorodithioate and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diethyl S-propan-2-yl phosphorodithioate typically involves the reaction of diethyl phosphorodithioate with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl S-propan-2-yl phosphorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates.

    Reduction: Reduction reactions can convert it into phosphorodithioates.

    Substitution: It can undergo nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphorothioates

    Reduction: Phosphorodithioates

    Substitution: Various substituted phosphorodithioates depending on the nucleophile used.

Scientific Research Applications

O,O-Diethyl S-propan-2-yl phosphorodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of parasitic infections.

    Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of O,O-Diethyl S-propan-2-yl phosphorodithioate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as an insecticide.

Comparison with Similar Compounds

Similar Compounds

    Disulfoton: Another organophosphorus compound with similar insecticidal properties.

    Phorate: Known for its use as a pesticide and its similar mechanism of action.

    Chlorpyrifos: Widely used in agriculture for pest control, with a similar structure and function.

Uniqueness

O,O-Diethyl S-propan-2-yl phosphorodithioate is unique due to its specific combination of diethyl and propan-2-yl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

49774-03-0

Molecular Formula

C7H17O2PS2

Molecular Weight

228.3 g/mol

IUPAC Name

diethoxy-propan-2-ylsulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17O2PS2/c1-5-8-10(11,9-6-2)12-7(3)4/h7H,5-6H2,1-4H3

InChI Key

CKUIDLBKBJLETB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC(C)C

Origin of Product

United States

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